molecular formula C8H12ClN5O B263760 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide

Número de catálogo B263760
Peso molecular: 229.67 g/mol
Clave InChI: RHPBQEAWBCCFNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 has been shown to selectively inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a crucial role in regulating gene expression. In

Mecanismo De Acción

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide selectively inhibits the activity of KDM5A by binding to the catalytic domain of the enzyme. KDM5A is a histone demethylase that removes methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting KDM5A, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide leads to the accumulation of methylated histones and the suppression of gene expression. This mechanism of action has been shown to be specific for KDM5A, with no significant effect on other histone demethylases.
Biochemical and Physiological Effects:
2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the disease context. In cancer, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to suppress cancer cell growth and proliferation by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve cognitive function by increasing synaptic plasticity and reducing neuroinflammation. In metabolic disorders, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity by regulating glucose metabolism and reducing inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has several advantages for lab experiments, including its selective inhibition of KDM5A and its ability to penetrate the blood-brain barrier. However, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide also has some limitations, including its relatively low potency and its potential off-target effects on other histone demethylases.

Direcciones Futuras

There are several future directions for research on 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide, including the development of more potent analogs, the investigation of its effects on other diseases, and the exploration of its potential as a combination therapy with other drugs. Additionally, further studies are needed to elucidate the long-term effects of 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide on gene expression and chromatin structure, as well as its potential side effects in humans. Overall, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has shown promise as a novel therapeutic agent with potential applications in various diseases.

Métodos De Síntesis

The synthesis of 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide involves a multi-step process that starts with the reaction of 6-chloro-3-pyridazinecarboxylic acid with isopropyl hydrazine to form 6-chloro-3-pyridazinecarbohydrazide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-(6-chloro-3-pyridazinyl)-N,N-dimethylacetamide, which is subsequently converted to 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide through a series of reactions involving various reagents and solvents.

Aplicaciones Científicas De Investigación

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, KDM5A has been shown to be overexpressed in various types of cancer, including breast, prostate, and lung cancer. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to selectively inhibit KDM5A, leading to the suppression of cancer cell growth and proliferation. In neurodegenerative disorders, KDM5A has been shown to play a role in regulating the expression of genes involved in neuronal function and survival. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve cognitive function in mouse models of Alzheimer's disease. In metabolic disorders, KDM5A has been shown to regulate glucose metabolism and insulin sensitivity. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes.

Propiedades

Fórmula molecular

C8H12ClN5O

Peso molecular

229.67 g/mol

Nombre IUPAC

1-[(6-chloropyridazin-3-yl)amino]-3-propan-2-ylurea

InChI

InChI=1S/C8H12ClN5O/c1-5(2)10-8(15)14-13-7-4-3-6(9)11-12-7/h3-5H,1-2H3,(H,12,13)(H2,10,14,15)

Clave InChI

RHPBQEAWBCCFNU-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NNC1=NN=C(C=C1)Cl

SMILES canónico

CC(C)NC(=O)NNC1=NN=C(C=C1)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.